Introduction: The Strategic Value of the Indazole Scaffold
Introduction: The Strategic Value of the Indazole Scaffold
An In-depth Technical Guide to 4-Iodo-1H-indazole-6-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, often improving metabolic stability and pharmacokinetic properties.[1] Indazole derivatives have demonstrated a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2]
This guide focuses on a specific, highly functionalized derivative: 4-Iodo-1H-indazole-6-carboxylic acid . This molecule is of significant interest to researchers and drug development professionals as it incorporates three distinct and strategically important chemical handles on a single, rigid core:
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The 1H-Indazole Nitrogen: A site for N-alkylation or N-arylation to modulate properties or engage in key interactions with biological targets.
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The C4-Iodo Group: An ideal electrophilic partner for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.
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The C6-Carboxylic Acid: A versatile functional group for forming amides, esters, and other derivatives, often used to enhance solubility or target specific amino acid residues in a protein active site.
While this specific trifunctional building block is not widely cataloged, its synthesis and application can be confidently projected from established chemical principles. This guide provides a comprehensive analysis of its structure, reactivity, proposed synthesis, and profound potential in the development of novel therapeutics.
Core Structure Analysis: Properties and Reactivity
The unique arrangement of functional groups in 4-Iodo-1H-indazole-6-carboxylic acid dictates its chemical behavior and utility as a synthetic intermediate.
Physicochemical Properties
| Property | Estimated Value / Description | Source Analogue(s) |
| CAS Number | Not assigned / documented | N/A |
| Molecular Formula | C₈H₅IN₂O₂ | - |
| Molecular Weight | 288.04 g/mol | - |
| Appearance | Expected to be an off-white to yellow solid | [1][3] |
| Melting Point | >280 °C (Decomposition likely) | [3][5] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and alcohols. | General observation for carboxylic acids |
| Acidity (pKa) | ~4-5 (Carboxylic Acid Proton) | General observation for benzoic acids |
Reactivity Profile: A Trifunctional Synthetic Hub
The molecule's power lies in the orthogonal reactivity of its three main functional sites, allowing for sequential and selective modifications.
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C4-Iodo Group (Cross-Coupling Chemistry): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. Iodoarenes are highly effective substrates for oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many catalytic cycles. This enables a vast array of synthetic transformations to build molecular complexity.[6] Key reactions include:
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Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.
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Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.
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Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
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Heck Reaction: Formation of C-C bonds with alkenes.
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C6-Carboxylic Acid (Acyl Chemistry): The carboxylic acid is a classical handle for derivatization. It can be readily converted into an activated species (e.g., an acid chloride or an active ester) and subsequently reacted with nucleophiles. This is particularly valuable for late-stage functionalization in a synthetic sequence. Common transformations include:
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Amide Bond Formation: Reaction with primary or secondary amines using standard coupling reagents (e.g., EDC, HATU) to generate diverse amide libraries.[7]
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Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate.
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Indazole NH Group (Substitution): The nitrogen at the N1 position is nucleophilic and can be substituted, typically via alkylation or arylation. This modification is often used to block the hydrogen-bond donating capability of the NH group or to introduce substituents that can occupy additional pockets within a target protein.[8]
Proposed Synthetic Strategy
A validated synthesis for 4-Iodo-1H-indazole-6-carboxylic acid is not documented in readily accessible literature. However, a robust and logical pathway can be proposed based on the classical Jacobson Indazole Synthesis . This intramolecular cyclization method involves the treatment of an N-nitroso-2-methylacetanilide with an acid.[9]
The proposed workflow begins with the commercially available starting material 4-Amino-2-methylbenzoic acid .
Caption: Proposed synthetic workflow for 4-Iodo-1H-indazole-6-carboxylic acid.
Proposed Experimental Protocol
This protocol is a hypothetical, field-reasoned procedure based on established methods for analogous transformations.[9][10] It should be optimized and validated experimentally.
Step 1: Regioselective Iodination of 4-Amino-2-methylbenzoic acid
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Rationale: Direct iodination of the activated aromatic ring is directed ortho to the strongly activating amino group. Sodium bicarbonate is used as a base to neutralize the HI byproduct.
-
Procedure:
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Suspend 4-Amino-2-methylbenzoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in methanol.
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Add a solution of Iodine (I₂) (1.1 eq) in methanol dropwise at room temperature.
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Stir the mixture for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
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Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
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Acidify the mixture with 1M HCl to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield 4-Amino-5-iodo-2-methylbenzoic acid .
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Step 2: Acetylation of 4-Amino-5-iodo-2-methylbenzoic acid
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Rationale: Protection of the amino group as an acetamide is a prerequisite for the subsequent diazotization and cyclization steps.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in pyridine or acetic acid.
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Add acetic anhydride (Ac₂O) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
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Filter, wash thoroughly with water, and dry to yield 4-Acetamido-5-iodo-2-methylbenzoic acid .
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Step 3: Intramolecular Diazotization and Cyclization
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Rationale: The acetamido group is converted to a diazonium salt, which then undergoes an intramolecular cyclization by attacking the ortho methyl group, followed by tautomerization to form the stable indazole ring.
-
Procedure:
-
Suspend the acetylated product from Step 2 (1.0 eq) in acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, maintaining the internal temperature below 10 °C.
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After the addition is complete, stir the mixture at low temperature for 30 minutes, then allow it to warm to room temperature and heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture and pour it into water.
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Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization (e.g., from ethanol/water) or column chromatography to yield 4-Iodo-1H-indazole-6-carboxylic acid .
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Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole core is a proven hinge-binding motif for many protein kinase inhibitors.[1] The 4-Iodo-1H-indazole-6-carboxylic acid scaffold is exceptionally well-suited for generating focused libraries of kinase inhibitors through parallel synthesis. The C4-iodo position allows for the exploration of deep, often hydrophobic, pockets within the kinase active site, while the C6-carboxylic acid can be derivatized to interact with the solvent-exposed region, improving selectivity and physicochemical properties.
Caption: Diversification strategy for 4-Iodo-1H-indazole-6-carboxylic acid.
General Protocol: Suzuki-Miyaura Cross-Coupling
This is a representative protocol for functionalizing the C4-iodo position.[6]
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Setup: To a flame-dried reaction vial, add 4-Iodo-1H-indazole-6-carboxylic acid (or its ester derivative) (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
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Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) active catalyst.
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Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or DMF/H₂O 9:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol: Amide Coupling
This protocol describes the derivatization of the C6-carboxylic acid.[7]
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Activation: Dissolve 4-Iodo-1H-indazole-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂. Add a coupling agent (e.g., HATU, 1.1 eq) and an amine base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.
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Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture.
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Reaction: Stir the reaction at room temperature for 2-12 hours until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 1M HCl (if the product is base-stable), saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.
Conclusion
4-Iodo-1H-indazole-6-carboxylic acid represents a powerful and versatile, though not commonly available, building block for chemical synthesis. Its trifunctional nature provides an exceptional platform for generating molecular diversity through controlled, sequential reactions. The insights and proposed protocols in this guide offer a strategic framework for researchers in drug discovery to synthesize this scaffold and leverage its full potential in creating novel, high-value compounds, particularly in the pursuit of next-generation kinase inhibitors.
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